4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene
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Overview
Description
4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene is an organic compound characterized by the presence of ethynyl, phenoxy, and difluoro groups attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-ethynylphenol with 1,2-difluorobenzene under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoro groups can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The phenoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of partially or fully hydrogenated benzene derivatives.
Substitution: Formation of substituted phenoxy or difluoro derivatives.
Scientific Research Applications
4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The difluoro groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can result in the inhibition of key enzymes or signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethynyl-phenoxy)-ethyl-morpholine
- 4-(4-Ethynyl-phenoxy)-ethyl-pyrrolidine
- 1,4-Bis-(4-ethynyl-phenoxy) benzene
Uniqueness
4-(4-Ethynyl-phenoxy)-1,2-difluoro-benzene is unique due to the presence of both ethynyl and difluoro groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers enhanced thermal stability and specific reactivity patterns, making it valuable in specialized applications.
Properties
IUPAC Name |
4-(4-ethynylphenoxy)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O/c1-2-10-3-5-11(6-4-10)17-12-7-8-13(15)14(16)9-12/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSIMALYEVDKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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